molecular formula C17H17N5O B2746488 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 886495-92-7

6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B2746488
CAS No.: 886495-92-7
M. Wt: 307.357
InChI Key: KMJPPVYOZCMIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a pyrazolo[3,4-b]pyridine core substituted at the 1-position with phenyl, 3-position with methyl, 6-position with cyclopropyl, and a carbohydrazide group at the 4-position.
Molecular Formula: C₁₈H₁₇N₅O (inferred from analogs in ).
Key Features:

  • Cyclopropyl group: Enhances metabolic stability by restricting conformational flexibility .
  • Phenyl at 1-position: Contributes to lipophilicity and π-π stacking interactions .

Properties

IUPAC Name

6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-10-15-13(17(23)20-18)9-14(11-7-8-11)19-16(15)22(21-10)12-5-3-2-4-6-12/h2-6,9,11H,7-8,18H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJPPVYOZCMIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NN)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with appropriate reagents to form the pyrazolopyridine core. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functionalization to introduce the cyclopropyl and carbohydrazide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C17H17N5OC_{17}H_{17}N_{5}O with a molecular weight of approximately 307.35 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of functional groups such as the carbohydrazide moiety enhances its potential for various applications.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including:

  • HeLa Cells : Exhibiting potent antiproliferative activity.
  • HCT116 Cells : Demonstrating effective inhibition of cell growth.
  • A375 Cells : Showing selective cytotoxicity towards melanoma cells.

In particular, studies have reported that certain derivatives possess IC50 values in the low micromolar range against cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Pyrazolo[3,4-b]pyridines have been explored as potential treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress. Specific studies highlight their role in:

  • Alzheimer's Disease : By inhibiting enzymes that degrade neurotransmitters.
  • Parkinson's Disease : Offering neuroprotective benefits through antioxidant mechanisms.

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has shown anti-inflammatory activity in preclinical models. The modulation of inflammatory pathways suggests its potential use in treating conditions such as arthritis and other inflammatory disorders.

Synthetic Pathways and Derivative Development

The synthesis of 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multi-step reactions starting from simpler pyrazole and pyridine derivatives. Key synthetic methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives to form the carbohydrazide linkage.
  • Cyclization Techniques : Employing cyclization strategies to construct the pyrazolo[3,4-b]pyridine framework.

These synthetic approaches allow for the generation of various analogs that can be screened for enhanced biological activity.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a specific derivative exhibited an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong selective inhibition that could be harnessed for targeted cancer therapies .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease, showing significant improvements in cognitive function and reduced amyloid plaque formation .

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at the 1-Position

Compound Name 1-Position Substituent Key Differences/Effects Reference
1-(4-Methoxyphenyl) analog 4-Methoxyphenyl Increased electron density enhances solubility and binding to electron-deficient targets; molecular weight increases (C₂₂H₂₀N₄O₂) .
1-Butyl analog Butyl Higher lipophilicity improves membrane permeability but reduces target specificity; carboxylic acid replaces carbohydrazide, altering acidity .
1-(4-Fluorophenyl) analog 4-Fluorophenyl Fluorine introduces electronegativity, improving metabolic stability and affinity for hydrophobic pockets .

Substituent Variations at the 6-Position

Compound Name 6-Position Substituent Key Differences/Effects Reference
6-(1,5-Dimethylpyrazol-4-yl) analog Pyrazol-4-yl Bulky substituent reduces conformational flexibility; potential for additional hydrogen bonding via pyrazole nitrogen .
6-(Furan-2-yl) analog Furan-2-yl Oxygen atom in furan enhances solubility and hydrogen-bonding capacity; may alter electronic properties of the core .
3,6-Dicyclopropyl analog Cyclopropyl Dual cyclopropyl groups increase steric hindrance and metabolic stability; molecular weight increases (C₁₉H₁₉N₅O) .

Functional Group Modifications at the 4-Position

Compound Name 4-Position Group Key Differences/Effects Reference
N’-Acetyl carbohydrazide analog Acetylated hydrazide Acetylation reduces hydrogen-bonding potential but improves stability against hydrolysis; retains antimicrobial activity .
Carboxylic acid analog COOH Increased acidity enables salt formation, enhancing aqueous solubility; lacks hydrazide’s coordination properties .
5-Carboxylic acid hydrazide (pyrazine core) Hydrazide (pyrazine) Pyrazine core alters electronic distribution; reported high antimicrobial activity (S. aureus, A. flavus) .

Biological Activity

6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H19N5C_{17}H_{19}N_5 with a molecular weight of approximately 293.36 g/mol. The compound features a bicyclic structure that is characteristic of pyrazolo derivatives, which often exhibit significant biological activities.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. These compounds have been shown to induce apoptosis and inhibit angiogenesis in various cancer cell lines. For instance, studies indicate that derivatives with specific substitutions can exhibit potent antiproliferative effects against ovarian and breast cancer cells, demonstrating moderate cytotoxicity while sparing healthy cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.36CDK2 inhibition
Compound BHCT1161.8Apoptosis induction
Compound CA375<5Angiogenesis inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Pyrazolo derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of key enzymes necessary for bacterial survival .

Neuroprotective Effects

Emerging studies suggest that pyrazolo derivatives can exert neuroprotective effects , potentially benefiting conditions like Alzheimer's disease. The compounds may modulate neuroinflammation and oxidative stress pathways, contributing to neuronal survival .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Cyclin-dependent Kinases (CDKs) : The compound shows selective inhibition against CDK2 and CDK9, crucial for cell cycle regulation.
  • Enzyme Inhibition : It inhibits phosphodiesterase enzymes and other critical metabolic pathways in pathogens.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to cancer cell death.

Case Studies

A series of case studies have been conducted to assess the efficacy and safety profile of this compound:

Case Study 1: In Vitro Antitumor Activity

In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 0.36 µM in HeLa cells. The study highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimycobacterial Properties

Another study focused on the antimycobacterial activity against Mycobacterium tuberculosis, showing that certain derivatives had MIC values below 0.15 µM, indicating strong activity compared to standard treatments .

Q & A

Q. What are the established synthetic routes for 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?

The compound is typically synthesized via multi-step reactions starting from pyrazolo[3,4-b]pyridine intermediates. For example, a four-step procedure involving cyclization of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile has been reported, followed by hydrazide formation . Key steps include:

  • Step 1 : Preparation of the pyrazolo[3,4-b]pyridine core via cyclocondensation of aminopyrazoles with aromatic aldehydes.
  • Step 2 : Functionalization at the 4-position using hydrazine hydrate to introduce the carbohydrazide moiety.
  • Validation : Structural confirmation via IR (C=O stretch at ~1650 cm⁻¹) and NMR (distinct aromatic proton signals) .

Q. How can researchers validate the structural integrity of this compound?

Analytical techniques include:

  • Spectral Analysis :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm), cyclopropyl protons (δ 1.0–1.5 ppm), and methyl groups (δ 2.3–2.6 ppm) .
    • IR Spectroscopy : Confirm the presence of NH (3200–3300 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₈H₁₈N₆O) .

Q. What are the standard protocols for assessing its antimicrobial activity?

  • Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Controls : Use streptomycin (antibacterial) and clotrimazole (antifungal) as reference drugs.
  • IC₅₀ Calculation : Compare inhibitory concentrations of derivatives; cyclopropyl substitution may enhance membrane penetration .

Advanced Research Questions

Q. How can contradictory bioactivity data between structurally similar derivatives be resolved?

  • Structure-Activity Relationship (SAR) Analysis :
    • Compare substituent effects (e.g., cyclopropyl vs. ethyl groups at position 6) on hydrophobicity and binding affinity .
    • Use computational modeling (e.g., molecular docking) to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Experimental Replication : Ensure consistent assay conditions (e.g., pH, inoculum size) to minimize variability .

Q. What strategies optimize low-yield reactions during synthesis?

  • Catalyst Screening : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Optimization : Use ethanol/water mixtures to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

Q. How can researchers address purification challenges for this compound?

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to separate polar impurities .
  • Recrystallization : Dissolve in hot ethanol, then cool to 4°C for crystal formation .
  • HPLC-PDA : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation (>95%) .

Q. What advanced techniques elucidate its binding mechanisms in biological systems?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases) .
  • X-ray Crystallography : Co-crystallize with enzymes (e.g., E. coli DNA gyrase) to resolve 3D interaction modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Methodological Considerations

Q. How should researchers design dose-response studies for toxicity evaluation?

  • In Vitro : Use MTT assays on human cell lines (e.g., HepG2) with concentrations ranging from 1–100 µM.
  • In Vivo : Administer orally to rodent models (e.g., BALB/c mice) at 10–200 mg/kg, monitoring liver/kidney function biomarkers (ALT, creatinine) .

Q. What analytical workflows are recommended for metabolite identification?

  • LC-MS/MS : Use Q-TOF instruments in positive ion mode to detect phase I/II metabolites.
  • Data Mining : Compare fragmentation patterns with databases (e.g., HMDB) to annotate hydroxylated or glucuronidated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.